molecular formula C14H11FN6O B5758736 N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide

N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide

Cat. No. B5758736
M. Wt: 298.28 g/mol
InChI Key: ZRPLHCHOEGYHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide, also known as FPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPTA belongs to the class of tetrazole-based compounds and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide exerts its pharmacological effects by targeting specific molecular pathways. In cancer cells, N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide inhibits the Akt signaling pathway by binding to the PH domain of Akt and preventing its activation. This leads to the inhibition of cell proliferation and induction of apoptosis. In inflammation, N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking the activation of NF-κB signaling pathway. In neurological disorders, N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide reduces oxidative stress and inflammation by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide inhibits cell proliferation and induces apoptosis. In inflammation, N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB signaling pathway. In neurological disorders, N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide reduces oxidative stress and inflammation and activates the Nrf2 signaling pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide is its high potency and selectivity towards specific molecular targets. This makes it an ideal candidate for drug development. However, one of the limitations of N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide. One of the areas of interest is the development of N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide analogs with improved pharmacological properties such as solubility and bioavailability. Another area of interest is the investigation of N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, the potential use of N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide as a diagnostic tool for cancer and other diseases is also an area of interest.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide involves the reaction of 2-fluoroaniline with 2H-tetrazole-2-acetic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) and the product is purified by column chromatography.

Scientific Research Applications

N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide has been shown to inhibit the growth of cancer cells by targeting the Akt signaling pathway. Inflammation is a key factor in many diseases, and N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(5-pyridin-4-yltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6O/c15-11-3-1-2-4-12(11)17-13(22)9-21-19-14(18-20-21)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPLHCHOEGYHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2N=C(N=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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